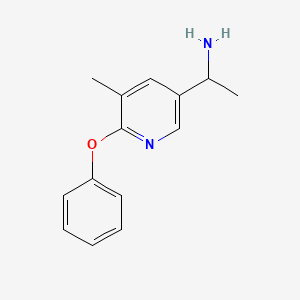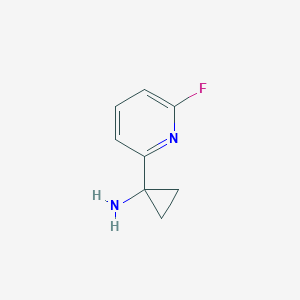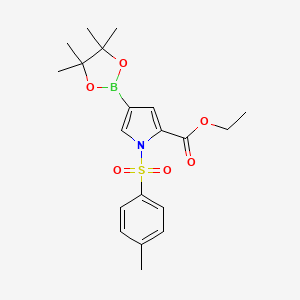
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole-2-carboxylate is a complex organic compound that features a boronic ester group and a tosyl-protected pyrrole ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural attributes and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole-2-carboxylate typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving an aldehyde and an amine.
Tosylation: The pyrrole ring is then tosylated using tosyl chloride in the presence of a base such as pyridine.
Boronic Ester Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions:
Substitution Reactions: The tosyl group can be substituted with other functional groups under nucleophilic conditions.
Oxidation and Reduction: The pyrrole ring can undergo oxidation to form pyrrole oxides or reduction to form dihydropyrroles.
Coupling Reactions: The boronic ester group allows for Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Tosyl chloride, pyridine, and nucleophiles.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and bases like potassium carbonate.
Major Products
Substitution: Various substituted pyrroles.
Oxidation: Pyrrole oxides.
Reduction: Dihydropyrroles.
Coupling: Biaryl compounds.
Scientific Research Applications
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group facilitates coupling reactions, while the tosyl-protected pyrrole ring can undergo substitution and other transformations. These reactions are mediated by molecular interactions with catalysts and reagents, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2- [4- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole-2-carboxylate is unique due to its combination of a boronic ester and a tosyl-protected pyrrole ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C20H26BNO6S |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
ethyl 1-(4-methylphenyl)sulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C20H26BNO6S/c1-7-26-18(23)17-12-15(21-27-19(3,4)20(5,6)28-21)13-22(17)29(24,25)16-10-8-14(2)9-11-16/h8-13H,7H2,1-6H3 |
InChI Key |
IDQOHBPSJDHRNX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C(=O)OCC)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide](/img/structure/B13013812.png)
![2-[(Tert-butoxy)carbonyl]-8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B13013820.png)

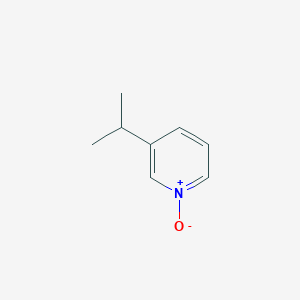

![[(2R)-1-methanesulfonylazetidin-2-yl]methanol](/img/structure/B13013846.png)
![2-[(1R,3S,5S)-6,6-difluoro-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-yl]acetic acid](/img/structure/B13013852.png)
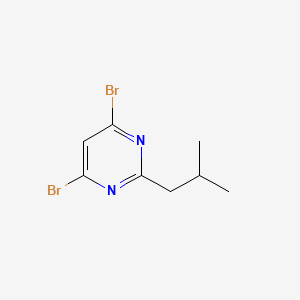
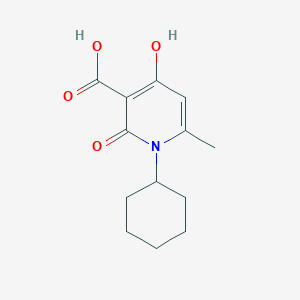

![1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)pyrrolidine-3-carboxylic acid](/img/structure/B13013883.png)
